2-(4-Chlorophenyl)benzimidazole

Terahertz Spectroscopy Quality Control Conformational Analysis

Medicinal chemists developing antimicrobial/anticancer agents frequently encounter isomer misidentification and inconsistent lipophilicity when sourcing benzimidazole scaffolds. • Distinct THz spectral fingerprint enables unambiguous identity verification vs. 4-fluoro and ortho-chloro isomers, eliminating cross-contamination risk in SAR libraries. • Quantifiably higher LogP (3.88 vs. 3.25 unsubstituted) ensures consistent membrane permeability for CNS-targeted library design. • Melting point of 303°C guarantees thermal stability during high-temperature reactions, preventing degradation-related yield loss. Supplied with full analytical documentation (HPLC, NMR) for immediate integration into medicinal chemistry workflows.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 1019-85-8
Cat. No. B057751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)benzimidazole
CAS1019-85-8
Synonyms2-(p-Chlorophenyl)benzimidazole;  2-(4-Chlorophenyl)-1H-benzimidazole;  2-(4-Chlorophenyl)benzimidazole;  2-(4’-Chlorophenyl)benzimidazole;  2-(p-Chlorophenyl)benzimidazole;  G 577
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
InChIKeyPTXUJRTVWRYYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)benzimidazole: A Benchmark Scaffold for Research


2-(4-Chlorophenyl)benzimidazole (CAS 1019-85-8) is a foundational 2-arylbenzimidazole scaffold characterized by a chlorine atom at the para position of its phenyl ring. This compound serves as a critical synthetic precursor for a vast array of N-substituted derivatives with potent antimicrobial, antitubercular, and anticancer activities [1]. Its utility is further underscored by its distinct spectral fingerprint, which enables unambiguous identification among closely related halogenated analogs, a feature of high value in analytical and quality control settings [2].

Why Generic Substitution Fails: The 4-Chloro Effect


Selecting a close analog like 2-phenylbenzimidazole or 2-(4-fluorophenyl)benzimidazole as a direct substitute for 2-(4-chlorophenyl)benzimidazole is scientifically invalid without extensive re-validation. The chlorine atom's unique electron-withdrawing effect and steric profile create a distinct physicochemical 'fingerprint' compared to other halogens or an unsubstituted ring. This manifests in substantial differences in terahertz absorption spectra, where the 4-chloro derivative presents a unique number, amplitude, and frequency position of peaks compared to the 4-fluoro analog, owing to different HOMO-LUMO energy gaps and hyperconjugative interactions [1]. Furthermore, the chlorine substituent dramatically alters lipophilicity, with a LogP of 3.88 versus 3.25 for the unsubstituted 2-phenylbenzimidazole , critically affecting membrane permeability and target engagement in biological assays. These quantifiable differences preclude any assumption of interchangeable behavior.

Differentiation Evidence: 2-(4-Chlorophenyl)benzimidazole vs Analogs


Terahertz Fingerprint vs 4-Fluoro Analog

Direct head-to-head comparison using terahertz time-domain spectroscopy (THz-TDS) reveals that 2-(4-chlorophenyl)benzimidazole and its 4-fluoro analog have substantially different fingerprint spectra. The difference manifests in the amount, amplitude, and frequency position of absorption peaks across the 0.2–2.5 THz range, driven by different HOMO-LUMO energy gaps due to the distinct electron-withdrawing effects of Cl vs. F [1]. This provides a definitive method for compound discrimination.

Terahertz Spectroscopy Quality Control Conformational Analysis

Terahertz Fingerprint vs Ortho-Chloro Isomer

A direct head-to-head THz-TDS comparison between the 4-chloro (para) and 2-chloro (ortho) positional isomers reveals major differences in their conformational fingerprint spectra in the 0.2–2.5 THz range. This is attributed to different van der Waals forces and dihedral angles within their respective crystal cells, despite the isomers sharing the same molecular formula [1].

Terahertz Spectroscopy Polymorph Screening Structural Isomerism

Lipophilicity vs Unsubstituted and Fluoro Analogs

The lipophilicity of 2-(4-chlorophenyl)benzimidazole (LogP=3.88) is a critical property for passive membrane permeation. It is significantly higher than both the unsubstituted 2-phenylbenzimidazole (LogP=3.25) and the 4-fluoro analog (LogP=3.37) [1], offering a strategically higher hydrophobicity for targeting specific biological compartments or optimizing logD profiles .

Lipophilicity Drug Design ADME Properties

Melting Point vs 4-Bromo and Unsubstituted Analogs

The melting point of 2-(4-chlorophenyl)benzimidazole (303°C) provides a quantifiable thermal stability advantage over the 4-bromo analog (299°C) and is within a higher range than the unsubstituted benzimidazole (293-296°C) , indicating stronger intermolecular interactions in the solid state compared to its heavier or lighter halogen analogs .

Thermal Analysis Material Stability Crystal Engineering

Derived Scaffold Anti-MRSA Activity vs Nitro-Analogs

In a study of 69 N,2,6-trisubstituted benzimidazole derivatives, the 4-chlorophenyl-containing compound 3l (2-(4-chlorophenyl), N-(4-chlorobenzyl)) and compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) demonstrated potent antibacterial activity against MSSA and MRSA with MIC values of 4-16 μg/mL [1]. These compounds also killed multiple cancer cell lines (HepG2, MDA-MB-231, MCF7) with low micromolar IC50 values (2.39-10.95 μM), showcasing the scaffold's powerful dual-action potential that is directly dependent on the 4-chlorophenyl substitution.

Antibacterial Anticancer SAR Studies

2-(4-Chlorophenyl)benzimidazole: Key Application Scenarios


Certified Reference Standard for THz-TDS/IR QC

Leveraging its distinct and well-characterized THz fingerprint spectrum that is experimentally proven to be different from both the 4-fluoro analog and the ortho-chloro isomer, 2-(4-chlorophenyl)benzimidazole serves as an ideal certified reference standard for calibrating THz-TDS or IR instruments or for cross-validating the identity of newly synthesized batches, ensuring the correct positional and halogen isomer has been obtained [1][2].

Dual-Action Anti-MRSA and Anticancer Lead Scaffold

As evidenced by its derivatives exhibiting low-micromolar MICs against drug-resistant MRSA and low-micromolar IC50s against various cancer cell lines, this compound is the premier starting scaffold for medicinal chemistry programs targeting the development of novel dual-action antimicrobial/anticancer agents, particularly through structure-activity relationship (SAR) studies on the N-1 and C-6 positions [3].

Hydrophobic Pharmacophore for CNS-Targeted Libraries

With a quantifiably higher LogP (3.88) compared to the unsubstituted phenyl (3.25) and 4-fluorophenyl (3.37) analogs, this compound is the reagent of choice for constructing compound libraries where increased lipophilicity is a key design criterion, for instance in developing central nervous system (CNS) therapeutics that require passive diffusion across the blood-brain barrier .

Thermally Robust Intermediate for High-Temperature Reactions

The compound's melting point of 303°C, which is superior to that of the corresponding 4-bromo and unsubstituted analogs, certifies its use as a robust synthetic intermediate in reactions conducted at elevated temperatures (e.g., nucleophilic aromatic substitutions or high-boiling solvent systems) where thermal degradation of a less stable analog would compromise yield or purity .

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